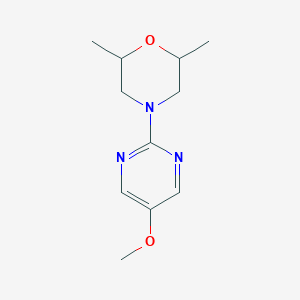

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine

Description

4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine is a morpholine derivative characterized by a six-membered morpholine ring substituted with methyl groups at positions 2 and 6, and a 5-methoxypyrimidin-2-yl group at position 2. This compound’s structural uniqueness lies in the pyrimidine-morpholine hybrid system, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-8-6-14(7-9(2)16-8)11-12-4-10(15-3)5-13-11/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZLHNUPYHRXFE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC=C(C=N2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,6-Dimethylmorpholine

The 2,6-dimethylmorpholine moiety serves as the foundational scaffold for the target compound. A well-established method involves the cyclization of diethanolamine derivatives under acidic conditions. According to US4504363A, the reaction of a diamine precursor with concentrated sulfuric acid (98–105% strength) at 170–184°C produces cis-2,6-dimethylmorpholine with minimal byproducts . Critical parameters include:

-

Acid-to-Amine Ratio : A molar ratio of 1:1.0–1:3.0 (amine to H₂SO₄) ensures complete protonation and cyclization.

-

Temperature Profile : Maintaining the reaction at 170–184°C prevents decomposition, which becomes significant above 190°C .

-

Workup Procedure : Quenching the reaction mixture with 10–25% NaOH (pH 12–14) followed by distillation under reduced pressure (50–110°C) isolates the morpholine product .

Yields exceeding 70% are achievable when components are introduced simultaneously into the reaction vessel, avoiding sequential addition .

Preparation of 5-Methoxy-2-Pyrimidinyl Intermediates

The 5-methoxypyrimidin-2-yl group is typically synthesized via methoxylation and halogenation steps. WO2018069458A1 outlines a glycidic ester condensation approach using methyl chloroacetate and sodium methoxide at –20°C, followed by saponification with NaOH to yield α,β-epoxy acids . For the methoxy functionalization:

-

Methoxylation : Reacting a pyrimidine precursor with methanol and H₂SO₄ at 30–80°C introduces the methoxy group .

-

Halogenation : Subsequent treatment with phosphorus oxychloride (POCl₃) or phosgene at 95–105°C generates the 2-chloro-5-methoxypyrimidine intermediate, a key electrophile for coupling .

Table 1: Optimization of Pyrimidine Methoxylation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 50–70°C | Maximizes substitution |

| H₂SO₄ Concentration | 90–120% | Enhances reaction rate |

| Reaction Time | 3–5 hours | Minimizes hydrolysis |

Coupling of Morpholine and Pyrimidine Moieties

The final step involves nucleophilic aromatic substitution (NAS) between 2,6-dimethylmorpholine and 2-chloro-5-methoxypyrimidine. US10556871B1 demonstrates analogous coupling reactions using toluene as a solvent and N,N-dimethylaminopyridine (DMAP) as a base . Key considerations include:

-

Solvent Selection : Toluene facilitates high-temperature reactions (95–105°C) without side reactions.

-

Base Compatibility : DMAP or triethylamine deprotonates the morpholine’s amine, enhancing nucleophilicity.

-

Stoichiometry : A 1:1 molar ratio ensures complete consumption of the chloro-pyrimidine intermediate.

Reaction Scheme :

Purification and Yield Optimization

Post-coupling purification involves solvent extraction and recrystallization:

-

Extraction : The crude product is partitioned between toluene and dilute HCl to remove unreacted starting materials .

-

Recrystallization : Ethanol or ethyl acetate at 10–20°C yields crystalline product with >99% purity .

-

Drying : Anhydrous sodium sulfate or molecular sieves ensure residual solvent removal.

Table 2: Typical Yields Across Synthesis Steps

| Step | Yield (%) | Key Impurities |

|---|---|---|

| Morpholine Synthesis | 70–75 | Dehydration byproducts |

| Pyrimidine Halogenation | 85–90 | Over-chlorinated species |

| Coupling Reaction | 80–85 | Unreacted morpholine |

Analytical Characterization

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) are critical for quality control:

Chemical Reactions Analysis

Types of Reactions

4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

Structural Characteristics

The compound features a morpholine ring fused with a pyrimidine moiety, which is enhanced by the presence of a methoxy group. The morpholine structure consists of a six-membered ring containing one nitrogen atom and five carbon atoms, while the pyrimidine includes two nitrogen atoms in its six-membered ring. This unique structure may contribute to its solubility and biological activity, making it an interesting candidate for further research.

Research indicates that 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine exhibits significant biological activity, particularly as a potential therapeutic agent. Its structural components suggest possible interactions with biological targets such as enzymes and receptors involved in various diseases.

Potential Mechanisms of Action

- Kinase Inhibition : Compounds with similar structures have been shown to modulate kinase activity, which is crucial in cancer and inflammatory diseases. This suggests that 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine may exhibit inhibitory effects on key signaling pathways involved in disease progression.

- Molecular Docking Studies : Interaction studies focusing on binding affinity to various biological targets are essential. Molecular docking simulations can provide insights into how this compound interacts with specific proteins or enzymes.

Applications in Medicinal Chemistry

The unique combination of the morpholine and pyrimidine rings enhances its selectivity and efficacy in targeting specific pathways:

- Cancer Therapy : Due to its potential kinase inhibition properties, it may serve as a lead compound for developing novel anticancer agents.

- Anti-inflammatory Agents : Its structural features may also allow it to modulate inflammatory pathways effectively.

- Antimicrobial Activity : Similar compounds have exhibited antimicrobial properties, suggesting possible applications in treating infections.

Mechanism of Action

The mechanism of action of 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in inflammatory pathways or microbial growth. The methoxypyrimidine moiety can interact with nucleophilic sites on proteins or nucleic acids, leading to the modulation of biological activity .

Comparison with Similar Compounds

Structural Analogues

Amorolfine and Derivatives

- Amorolfine (4-(3-(4-(1,1-Dimethylpropyl)phenyl)-2-methylpropyl)-2,6-dimethylmorpholine): A well-known antifungal agent, Amorolfine inhibits fungal Δ14 reductase and Δ7–Δ8 isomerase, disrupting ergosterol biosynthesis. Its morpholine core is substituted with a bulky tert-butylphenylpropyl group, enhancing lipophilicity and membrane interaction compared to the pyrimidine-containing target compound .

- Fenpropimorph Acid : A degradation product of fenpropimorph, this compound (cis-4-[3-[4-(2-carboxypropyl)-phenyl]-2-methylpropyl]-2,6-dimethylmorpholine) exhibits increased soil mobility due to its carboxylic acid group, contrasting with the methoxypyrimidine-substituted compound’s likely stronger soil sorption .

Pyrimidine-Morpholine Hybrids

- 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine (CAS 862738-42-9): This derivative features a sulfonyl-oxazole-pyrimidine system attached to morpholine, increasing molecular weight (446.9 g/mol) and polarity compared to the simpler methoxypyrimidine substitution in the target compound .

- (2S,6R)-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine : A stereospecific analog with agricultural fungicidal activity, it highlights the role of stereochemistry in biological targeting, which may differ from the planar pyrimidine substituent in the target compound .

Functional and Mechanistic Comparisons

| Compound | Key Functional Groups | Molecular Weight | Primary Activity | Mechanism | Environmental Behavior |

|---|---|---|---|---|---|

| 4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine | 5-Methoxypyrimidine, 2,6-dimethylmorpholine | ~265 (estimated) | Not explicitly reported | Presumed enzymatic inhibition | Likely strong soil sorption |

| Amorolfine | tert-Butylphenylpropyl, 2,6-dimethylmorpholine | 353.5 | Antifungal | Δ14 reductase inhibition | Low soil mobility |

| Fenpropimorph Acid | Carboxypropylphenyl, 2,6-dimethylmorpholine | ~350 (estimated) | Degradation product | N/A | High soil mobility |

| 4-(4-((4-Chlorophenyl)sulfonyl)-2-(o-tolyl)oxazol-5-yl)-2,6-dimethylmorpholine | Sulfonyl-oxazole, chlorophenyl | 446.9 | Not reported | Unknown | Unknown |

| (2S,6R)-4-[3-(4-tert-Butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine | tert-Butylphenylpropyl, stereospecific morpholine | ~360 (estimated) | Agricultural fungicide | Fungal enzyme inhibition | Moderate soil mobility |

Key Research Findings

Steric and Electronic Effects: The methoxypyrimidine group in the target compound provides a planar, electron-rich aromatic system, which may facilitate π-π stacking interactions in enzyme binding, contrasting with the bulky tert-butylphenyl groups in Amorolfine that enhance hydrophobic interactions .

Environmental Impact: Compounds with carboxylic acid groups (e.g., fenpropimorph acid) exhibit higher environmental mobility, whereas morpholine derivatives with non-polar substituents (e.g., tert-butyl or methoxypyrimidine) tend to adsorb strongly to soil .

Biological Activity

4-(5-Methoxypyrimidin-2-yl)-2,6-dimethylmorpholine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a morpholine ring substituted with a pyrimidine moiety, which is known to influence its biological properties. The structural formula can be represented as follows:

The biological activity of this compound may be attributed to several mechanisms:

- Kinase Inhibition : Similar compounds have shown to modulate kinase activity, which plays a crucial role in various cellular processes including cell proliferation and apoptosis .

- Anti-inflammatory Properties : There is evidence suggesting that derivatives of pyrimidine can exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .

- Antitumor Activity : Compounds with similar structures have been reported to possess antitumor properties, potentially through the induction of apoptosis in cancer cells .

In Vitro Studies

Recent studies have evaluated the effects of 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine on various cell lines. Key findings include:

- Cell Viability : The compound demonstrated a dose-dependent effect on cell viability in cancer cell lines, with an IC50 value indicating significant cytotoxicity at higher concentrations.

- Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells .

Case Studies

- Study on Hepatocytes : In a study involving human hepatocyte cell lines treated with oleic acid, the compound exhibited protective effects against lipid accumulation. This suggests potential applications in treating fatty liver diseases .

- Anti-inflammatory Effects : A series of experiments indicated that the compound could reduce the production of inflammatory markers in macrophages, highlighting its potential as an anti-inflammatory agent .

Data Table

Q & A

Q. What are the optimized synthetic routes for 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine, and how can reaction conditions be tailored to improve purity and yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the morpholine core. Key steps include:

- Cyclization : Formation of the 2,6-dimethylmorpholine ring using ketone intermediates and reductive amination under hydrogenation conditions .

- Pyrimidine Coupling : Introducing the 5-methoxypyrimidin-2-yl group via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) .

- Optimization : Solvent choice (e.g., DMF or THF), temperature control (60–100°C), and catalysts (e.g., Pd/C or KCO) are critical. Purity is enhanced via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most reliable for confirming the structural identity of 4-(5-methoxypyrimidin-2-yl)-2,6-dimethylmorpholine?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify methyl groups (δ 1.2–1.4 ppm for CH), methoxy protons (δ 3.8–4.0 ppm), and pyrimidine ring protons (δ 7.5–8.5 ppm) .

- IR Spectroscopy : Stretching vibrations for C-O (1050–1150 cm) and aromatic C=N (1600–1650 cm) confirm functional groups .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z ~291) .

Q. What in vitro assays are recommended for preliminary screening of this compound’s bioactivity?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates or colorimetric kits to test inhibition of kinases or proteases, given its structural similarity to known enzyme modulators .

- Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) with HEK293 cells transfected with target receptors .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative effects .

Q. How does the stereochemistry of the 2,6-dimethylmorpholine core influence the compound’s physicochemical properties?

- Methodological Answer :

- Chiral Centers : The (2S,6S) configuration (vs. 2R,6R) affects solubility and binding affinity. Chiral HPLC or polarimetry determines enantiomeric excess .

- LogP Calculations : Methyl groups increase hydrophobicity (predicted LogP ~2.5), impacting membrane permeability .

Q. What computational tools can predict the compound’s ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile?

- Methodological Answer :

- Software : SwissADME or ADMETLab 2.0 for predicting bioavailability, CYP450 interactions, and hERG channel inhibition .

- Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or ion channels .

Advanced Research Questions

Q. How can researchers resolve discrepancies between predicted and observed biological activity data for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate computational predictions (e.g., molecular docking) with SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to measure binding kinetics .

- Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to unexpected activity .

Q. What strategies optimize the compound’s selectivity for target enzymes over structurally similar off-target proteins?

- Methodological Answer :

- SAR Studies : Synthesize analogs with modified pyrimidine substituents (e.g., replacing methoxy with ethoxy) and test against enzyme panels .

- Crystallography : Co-crystallize the compound with the target enzyme (e.g., kinase) to identify critical binding residues and guide rational design .

Q. How do reaction conditions influence the regioselectivity of pyrimidine functionalization during synthesis?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the 2-position of pyrimidine .

- Catalytic Systems : Pd(PPh) in Suzuki couplings minimizes byproducts during aryl group introduction .

Q. What in vivo models are suitable for evaluating the compound’s pharmacokinetics and efficacy?

- Methodological Answer :

- Rodent Models : Administer via IV or oral gavage to measure plasma half-life (LC-MS/MS monitoring) and tissue distribution .

- Disease Models : Use xenograft mice for cancer studies or LPS-induced inflammation models for immunomodulatory testing .

Q. How does the compound’s interaction with lipid bilayers impact its cellular uptake?

- Methodological Answer :

- Membrane Permeability Assays : Artificial membrane assays (PAMPA) or live-cell imaging with fluorescently tagged analogs .

- MD Simulations : GROMACS simulations to model lipid bilayer penetration and diffusion rates .

Comparative Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.